6-Bromo-1,4-dimethyl-1H-indazole
Description
6-Bromo-1,4-dimethyl-1H-indazole is a brominated indazole derivative featuring methyl substituents at the 1- and 4-positions of the indazole core. Indazoles are heterocyclic compounds widely utilized in medicinal chemistry and organic synthesis due to their versatile reactivity and biological activity. This article compares this compound with structurally related compounds, focusing on substituent effects, reactivity, and biological relevance.
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
6-bromo-1,4-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,1-2H3 |
InChI Key |
RMPNMZUBCSLGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethyl-1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromo-1,4-dimethylbenzene with hydrazine hydrate under acidic conditions. This reaction forms the indazole ring with the bromine atom positioned at the 6th carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 serves as a primary site for nucleophilic displacement. Key reactions include:
Reagents and Conditions :
-
Ammonia/Amines : Reacts with aqueous ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 6-amino derivatives .
-
Thiols : Treatment with aliphatic/aromatic thiols in the presence of NaH or K2CO3 produces 6-sulfanylindazoles .
Example :
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 6-Bromo-1,4-dimethyl-1H-indazole | Morpholine | DMF, 90°C, 12 h | 6-Morpholino-1,4-dimethyl-1H-indazole | 72% |
Key Insight : Steric hindrance from the 1,4-dimethyl groups slows reaction kinetics, requiring elevated temperatures compared to non-methylated analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Catalyst System : Pd(PPh3)4 or PdCl2(dppf) with aryl/heteroaryl boronic acids.
Conditions : DME/H2O, Na2CO3, reflux (80–100°C) .
| Boronic Acid | Product | Isolated Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,4-dimethyl-1H-indazole | 68% |
| 2-Thienylboronic acid | 6-(Thiophen-2-yl)-1,4-dimethyl-1H-indazole | 61% |
Selectivity : Coupling occurs exclusively at the brominated position due to steric and electronic directing effects .
Buchwald-Hartwig Amination
Catalyst : Pd2(dba)3/Xantphos.
Conditions : Toluene, Cs2CO3, 110°C, 24 h .
Product : 6-Aryl/alkylamino-1,4-dimethyl-1H-indazole derivatives with yields up to 65%.
Metalation and Functionalization
The indazole ring undergoes directed ortho-metalation (DoM) at position 5 using strong bases:
Base : LDA or n-BuLi.
Electrophile : CO2, aldehydes, or iodine.
Example :
| Electrophile | Product | Yield |
|---|---|---|
| CO2 | 5-Carboxy-6-bromo-1,4-dimethyl-1H-indazole | 58% |
| I2 | 5-Iodo-6-bromo-1,4-dimethyl-1H-indazole | 83% |
Reduction Reactions
The bromine atom can be selectively reduced under controlled conditions:
Reagents : H2/Pd-C (atmospheric pressure) or LiAlH4.
Conditions : Ethanol, 25°C, 6 h .
Product : 1,4-Dimethyl-1H-indazole (dehalogenation) with >90% purity.
Cyclization and Heterocycle Formation
This compound participates in click chemistry and cycloadditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Product : 1,2,3-Triazole-fused indazoles (e.g., 6-(1H-1,2,3-triazol-1-yl)-1,4-dimethyl-1H-indazole) with 74% yield .
Halogenation and Functional Group Interconversion
Bromine Retention : The bromine atom remains intact during most reactions unless subjected to reductive or radical conditions.
Oxidation : MnO2 or KMnO4 oxidizes the methyl group at position 4 to a carboxylic acid under acidic conditions.
Structural and Mechanistic Insights
-
Steric Effects : The 1,4-dimethyl groups hinder reactions at positions 2 and 3, directing transformations to the brominated C6 position.
-
Electronic Effects : Electron donation from methyl groups slightly deactivates the ring, necessitating stronger electrophiles/nucleophiles compared to non-methylated analogs .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
6-Bromo-1,4-dimethyl-1H-indazole serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders and certain types of cancer. The compound's bromine atom enhances its reactivity, making it suitable for various chemical transformations that lead to biologically active molecules .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of new indazole derivatives that showed promising activity against cancer cell lines, indicating the compound's potential in oncology .
Material Science
Advanced Materials and Coatings
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique structural properties contribute to enhanced performance characteristics, including improved stability and resistance to environmental factors .
Table: Properties of Materials Developed with this compound
| Property | Description |
|---|---|
| Thermal Stability | High thermal degradation temperature |
| Mechanical Strength | Enhanced tensile strength |
| Chemical Resistance | Improved resistance to solvents |
Agricultural Chemistry
Development of Agrochemicals
The compound is being explored for its potential use in developing agrochemicals, including pesticides and herbicides. Research indicates that compounds similar to this compound can improve crop yield and resistance to pests .
Case Study: Pesticide Efficacy
A recent study evaluated various brominated indazoles for their efficacy as pesticides. Results showed that certain derivatives significantly reduced pest populations while maintaining low toxicity levels to beneficial insects .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into metabolic pathways and disease mechanisms .
Table: Biological Activities Associated with this compound
| Activity Type | Observed Effects |
|---|---|
| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression |
| Receptor Binding | Binds selectively to neurotransmitter receptors |
Analytical Chemistry
Standard Reference Material
The compound also serves as a standard reference material in analytical chemistry. It aids in the development of accurate detection techniques for various substances through methods such as chromatography and mass spectrometry .
Case Study: Method Development
In a recent analytical study, researchers used this compound as a calibration standard for quantifying similar compounds in complex mixtures. The results demonstrated high accuracy and reproducibility of the analytical methods employed .
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or phosphatases, leading to the modulation of signal transduction pathways. The bromine atom and methyl groups may enhance its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Carbazole Derivatives
Carbazole derivatives, such as 6-bromo-1,4-dimethyl-9H-carbazole (4) and 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6) , highlight the critical role of electron-withdrawing groups (EWGs) in cross-coupling reactions. For example:
- The unsubstituted carbazole (4) failed to undergo cross-coupling with arylboronic acids under standard conditions, likely due to insufficient activation of the bromine atom .
- In contrast, the nitro-substituted analog (6) reacted successfully, yielding 6-aryl-1,4-dimethyl-3-nitro-9H-carbazoles (7a–b) in reasonable yields (~60–70%). The nitro group’s electron-withdrawing nature enhances the electrophilicity of the bromine, facilitating palladium-catalyzed coupling .
Implication for 6-Bromo-1,4-dimethyl-1H-indazole : Introducing EWGs (e.g., nitro) at strategic positions could improve its reactivity in similar reactions.
Indazole Derivatives with Varied Substituents
Key comparisons with other brominated indazoles include:
- 6-Bromo-1,5-dimethyl-1H-indazole (1159511-83-7) : A structural isomer of the target compound, this derivative demonstrates how methyl group positioning affects steric hindrance and solubility. Such isomerism can significantly alter binding affinities in biological systems .
Benzodioxane and Other Heterocyclic Cores
6-Bromo-1,4-benzodioxane shares a brominated aromatic core but differs in heteroatom arrangement (two oxygen atoms in a dioxane ring vs. nitrogen in indazole). This structural variance impacts electronic properties and metabolic stability, making benzodioxanes more lipophilic and less prone to hydrolysis compared to indazoles .
Data Table: Key Comparative Analysis
Biological Activity
6-Bromo-1,4-dimethyl-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique indazole structure, characterized by a fused benzene and pyrazole ring, with the molecular formula and a molecular weight of approximately 225.08 g/mol. The presence of bromine at the 6-position and methyl groups at the 1 and 4 positions significantly influences its chemical properties and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Its structural uniqueness allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of several enzymes, particularly those involved in cancer progression and immune regulation. Notably, it has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in modulating immune responses and tumor growth. Structure-activity relationship (SAR) studies suggest that the positioning of substituents on the indazole ring is critical for its inhibitory efficacy against IDO .
Antiproliferative Effects
The compound has also shown potential antiproliferative activity against various cancer cell lines. For instance, in studies assessing its effects on fibroblast growth factor receptors (FGFR), derivatives of indazole compounds demonstrated significant inhibitory activity with IC50 values in the nanomolar range. The most potent derivatives exhibited IC50 values less than 4.1 nM against FGFR1 and FGFR2 .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Pharmacological Implications
The unique arrangement of substituents in this compound enhances its binding affinity to target proteins. This specificity may lead to fewer side effects compared to other less-selective compounds. The pharmacokinetic and pharmacodynamic properties are influenced by the bromine and methyl groups' positions, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. What are the established synthetic routes for 6-Bromo-1,4-dimethyl-1H-indazole?
The synthesis typically involves bromination of a pre-functionalized indazole core. For example, 3-bromo-2,6-dichlorobenzonitrile can be synthesized via bromination using N-bromosuccinimide (NBS) in sulfuric acid, followed by cyclization and methylation steps . Key considerations include:
Q. Which spectroscopic methods are recommended for characterizing this compound?
A combination of techniques ensures structural validation:
- 1H/13C NMR : Recorded in DMSO-d6 at 600 MHz, with coupling constants (e.g., J = 8.8 Hz) to confirm substituent positions .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., torsion angles like N1–C1–C2–Br1 = 179.39° in analogs) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 251 for brominated intermediates) .
Q. How is purity assessed during synthesis?
- Elemental analysis : Matches calculated vs. experimental C/H/N/Br content.
- HPLC : Purity >98% with retention time consistency.
- Melting point analysis : Sharp melting ranges indicate homogeneity .
Advanced Questions
Q. How can crystallographic data contradictions be resolved for this compound?
Discrepancies in bond lengths or angles may arise from twinning or disorder. Strategies include:
Q. What strategies optimize reaction yields for this compound?
Yield improvement focuses on:
- Catalyst screening : Sodium fluoride or Pd catalysts for regioselective bromination .
- Temperature control : Reflux at 120°C in inert atmospheres to minimize side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
Q. How do structural modifications influence biological activity in indazole derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., Br) enhance receptor binding affinity in kinase inhibitors .
- SAR studies : Methyl groups at the 1,4-positions improve metabolic stability in in vitro assays .
- Docking studies : Molecular modeling (e.g., with mGluR5 or AMPA receptors) predicts binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
